Dithiothreitol

Catalog No.
S004643
CAS No.
3483-12-3
M.F
C4H10O2S2
M. Wt
154.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiothreitol

CAS Number

3483-12-3

Product Name

Dithiothreitol

IUPAC Name

(2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol

Molecular Formula

C4H10O2S2

Molecular Weight

154.3 g/mol

InChI

InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/t3-,4-/m0/s1

InChI Key

VHJLVAABSRFDPM-IMJSIDKUSA-N

SMILES

C(C(C(CS)O)O)S

Solubility

Freely soluble in water
Freely soluble in ethanol, acetone, ethyl acetate, chloroform, ethe

Synonyms

(2R,3R)-rel-1,4-Dimercapto-2,3-butanediol; (±)-1,4-Dimercapto-2,3-butanediol; (±)-Dithiothreitol; 1,4-Dithio-DL-threitol; 1,4-Dithiothreitol; Cleland’s reagent; DL-1,4-Dimercapto-2,3-dihydroxybutane; DL-1,4-Dithiothreitol; DL-Dithiothreitol; DTT; DTT

Canonical SMILES

C(C(C(CS)O)O)S

Isomeric SMILES

C([C@@H]([C@H](CS)O)O)S

Disulfide Bond Reduction and Protein Unfolding

Disulfide bonds (S-S bridges) form between cysteine residues within a protein, contributing to its three-dimensional structure and stability. DTT acts as a reducing agent, breaking these disulfide bonds by transferring a hydrogen atom to each sulfur atom. This process unfolds the protein, allowing researchers to study its primary sequence, interactions with other molecules, and proper folding process [1].

Source

Cleland's reagent revisited: reaction of dithiothreitol with NAD+ and DTNB

Enzyme Activation and Stabilization

Many enzymes require specific disulfide bonds for proper function. DTT can activate these enzymes by reducing such disulfide bonds, putting them in the correct conformation for catalysis. Additionally, DTT helps prevent the formation of new disulfide bonds during protein storage and purification, maintaining their functionality [2].

Source

Dithiothreitol (DTT) Applications You Must Know

Studying Protein Folding and Interactions

DTT-mediated protein unfolding allows researchers to investigate the protein folding process. By observing the refolding of the protein after DTT treatment, scientists can gain insights into the role of disulfide bonds in protein stability and how the sequence dictates the final structure [3].

Source

Folding of proteins with multiple disulfide bonds. II. Kinetic studies of the unfolding and refolding of bovine pancreatic trypsin inhibitor

DTT in Other Research Areas

Beyond protein biochemistry, DTT finds applications in other research fields:

  • Oxidative Stress Research: DTT serves as a reducing agent to assess the oxidative potential of environmental samples like air pollutants. Its consumption rate reflects the presence of oxidizing agents, indicating potential cellular damage [4].

Source

Use of Dithiothreitol Assay to Evaluate the Oxidative Potential of Atmospheric Aerosols

  • DNA Studies: DTT can protect DNA from damage caused by radiation by scavenging free radicals [5]. It can also aid in attaching DNA molecules to surfaces for various detection methods [6].

Source

The Effects of Dithiothreitol on DNASource: Immobilization of DNA to NHS-Ester Coated Microscopy Slides:

Dithiothreitol is an organosulfur compound with the chemical formula C4H10O2S2\text{C}_4\text{H}_{10}\text{O}_2\text{S}_2. It is a colorless, water-soluble solid classified as both a dithiol and a diol. Commonly referred to as Cleland's reagent, named after W. Wallace Cleland, it is primarily used in biochemistry for its reducing properties, particularly in breaking disulfide bonds in proteins. The compound has a redox potential of approximately -0.33 V at pH 7, making it effective in reducing disulfide bonds through thiol-disulfide exchange reactions .

Dithiothreitol functions as a reducing agent by facilitating the reduction of disulfide bonds. The reduction process typically involves two sequential thiol-disulfide exchange reactions. Upon oxidation, Dithiothreitol forms a stable six-membered ring with an internal disulfide bond. Its reactivity is influenced by pH; at higher pH values, the negatively charged thiolate form is more reactive than the protonated thiol form .

In the presence of transition metals and oxygen, Dithiothreitol can undergo oxidation, leading to the formation of reactive oxygen species, which can induce oxidative damage in biomolecules. This oxidation is characterized by a biphasic process involving the reduction of ferric ions to ferrous ions and the production of hydrogen peroxide .

Dithiothreitol is widely recognized for its biological activity as a reducing agent. It effectively reduces disulfide bonds in proteins, thus maintaining their functional state during biochemical assays and protein purification processes. Additionally, Dithiothreitol has been utilized to study oxidative stress responses in cells and tissues, particularly in relation to particulate matter and its health effects . Its ability to protect sulfhydryl groups from oxidation makes it invaluable in various experimental setups.

Dithiothreitol can be synthesized through several methods, including:

  • Chemical Synthesis: The most common method involves the reaction of 2-bromo-1,3-propanediol with sodium hydrosulfide.
  • Biochemical Synthesis: It can also be produced enzymatically using specific enzymes that facilitate thiol group formation.
  • Reduction Processes: Other methods may involve the reduction of related compounds such as dithioerythritol or using thiolating agents .

Dithiothreitol has numerous applications across various fields:

  • Biochemistry: Used extensively for protein denaturation and stabilization during electrophoresis (e.g., SDS-PAGE).
  • Cell Biology: Helps maintain reduced states of proteins and prevents oxidative damage.
  • Analytical Chemistry: Employed in assays to measure oxidative potential and redox activity in environmental samples.
  • Pharmaceuticals: Investigated for potential therapeutic roles due to its antioxidant properties .

Research has demonstrated that Dithiothreitol interacts with various environmental and biological compounds. For instance, it has been studied for its role in measuring oxidative potential in particulate matter, where it reacts with redox-active species to quantify their effects on biological systems . Its interactions with transition metals can also lead to significant oxidative reactions that may impact cellular functions.

Several compounds exhibit similar reducing properties to Dithiothreitol but differ in structure and reactivity:

CompoundStructureUnique Features
2-MercaptoethanolC2H6S\text{C}_2\text{H}_6\text{S}More volatile; often used in protein chemistry
Tris(2-carboxyethyl)phosphineC6H15O6P\text{C}_6\text{H}_{15}\text{O}_6\text{P}More stable at low pH; slower reduction rate
DithioerythritolC4H10O2S2\text{C}_4\text{H}_{10}\text{O}_2\text{S}_2Epimeric form; less commonly used than Dithiothreitol
DithiobutylamineC4H12N2S2\text{C}_4\text{H}_{12}\text{N}_2\text{S}_2Less potent but effective reducing agent

Dithiothreitol's unique combination of stability, solubility, and reducing power makes it particularly valuable for biochemical applications compared to these similar compounds .

Physical Description

Slightly hygroscopic solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
White powder with an unpleasant odor; [Alfa Aesar MSDS]
Solid

Color/Form

Needles from ether
Solid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

154.01222190 g/mol

Monoisotopic Mass

154.01222190 g/mol

Boiling Point

BP: 115-116 °C at 1 mm Hg
Can be sublimed at 37 °C and 0.005 mm pressure. BP: 125-130 at 2 mm Hg

Heavy Atom Count

8

LogP

log Kow = -0.48 (est)

Odor

Characteristic

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides, sulfur oxides.
When heated to decomposition it emits toxic fumes of SOx.

Melting Point

42-43 °C
42.50 °C. @ 760.00 mm Hg

UNII

T8ID5YZU6Y

GHS Hazard Statements

Aggregated GHS information provided by 239 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.28X10-4 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Impurities

Oxidized form: <2.5% (absorbance at 283nm)

Other CAS

3483-12-3
16096-97-2
27565-41-9

Absorption Distribution and Excretion

Two male patients with late stage (uremic) infantile nephropathic cystinosis (INC) were treated by mouth with the reducing agent dithiothreitol (DTT), at doses not exceeding 25 mg/kg body weight three times per day. Three sequential periods of observation were obtained in both patients: on thiol (8.5 months); off thiol (8-9 months); on thiol again (7 months or longer)... Whereas chemical methods are not reliable for detecting and measuring DTT in biologic fluids, preliminary evidence indicates that a silylated derivative of oxidized DTT can be detected in the urine of patients receiving DTT by mouth. This finding suggests that the thiol is absorbed and excreted.

Metabolism Metabolites

Two male patients with late stage (uremic) infantile nephropathic cystinosis (INC) were treated by mouth with the reducing agent dithiothreitol (DTT), at doses not exceeding 25 mg/kg body weight three times per day. Three sequential periods of observation were obtained in both patients: on thiol (8.5 months); off thiol (8-9 months); on thiol again (7 months or longer)... Whereas chemical methods are not reliable for detecting and measuring DTT in biologic fluids, preliminary evidence indicates that a silylated derivative of oxidized DTT can be detected in the urine of patients receiving DTT by mouth. This finding suggests that the thiol is absorbed and excreted.

Wikipedia

Dithiothreitol

General Manufacturing Information

2,3-Butanediol, 1,4-dimercapto-, (2R,3R)-rel-: ACTIVE
DTT-preparation is optically inactive, i.e. it is the D,L-DTT.
1,4-dithiothreitol is commonly known as Cleland's reagent. It confers protection to thiol groups and reduces disulfide bonds in peptides and proteins. It reduces disulfide bonds to sulfhydryl group and is commonly used in receptor studies, to determine the functional importance of disulfide bonds during receptor occupancy and functionality.

Analytic Laboratory Methods

Dithiothreitol (DTT) and other reducing agents are typically used in refolding processes of recombinant human proteins during their purification from inclusion bodies. Due to its toxicity, it is essential to monitor the clearance of DTT throughout the analytical flow from the refolding phase to the final formulated product. Here we report a direct, simple, and fast liquid chromatography method using UV and tandem mass spectrometry (MS/MS) detection for DTT evaluation in complex protein mixtures. In aqueous solution DTT exists as an equilibrium mixture of the oxidized and the reduced form (H(2)DTT --> DTT(ox)) and the quantitation tools should therefore be applicable to both forms in a single step or in multiple steps. Oxidation of DTT with aqueous copper(II) nitrate trihydrate solution was introduced to determine a single oxidized compound, i. e. DTT(ox). Proteins and other components of high molecular masses were separated from DTT(ox) by ultrafiltration. Consequently, efficient separation of the DTT(ox )from other flow-through mixture components (sugars, polymers, salts, protein stabilizers) was achieved on an Atlantis dC(18) column. After chromatographic separation, DTT(ox) was selectively identified by UV absorbance at 285 nm or by selected reaction monitoring, measuring signal transition between m/z 151 --> 105. The method was validated in terms of specificity, accuracy, precision, linearity, and limit of quantification and detection. A reversed-phase HPLC separation method with atmospheric pressure chemical ionization and MS/MS detection in negative ion mode is highlighted as a viable alternative to currently existing quantitation methods involving DTT derivatization and HPLC fluorescence detection. The described approach offers simple, straightforward, selective, and high-throughput DTT quantitation in protein mixtures.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature 2 - 8 °C. Keep in a dry place.

Interactions

The extensively used thiol antioxidants (dithiothreitol, glutathione, and N-acetylcysteine) in combination with hydroxycobalamine (vitamin B12) gain toxic activity in relation to human lymphocytic leukemia cell line HL60. Combined treatment with thiol and vitamin B12 was followed by early destabilization of lysosomes and apoptotic death of cells. The cytotoxic effect was abolished by caspase inhibitors. An iron-chelating agent deferoxamine partly prevented cell death, while lysosomal protease inhibitor pepstatin produced no protective effect.
Arsenic is naturally occurring toxic metalloid and drinking As2 O3 containing water are recognized to be related to increased risk of neurotoxicity, liver injury, blackfoot disease, hypertension, and cancer. On the contrary, As2 O3 has been an ancient drug used in traditional Chinese medicine with substantial anticancer activities, especially in the treatment of acute promyelocytic leukemia as well as chronic wound healing. However, the cytotoxicity and detail mechanisms of As2 O3 action in solid cancer cells, such as oral cancer cells, are largely unknown. In this study, we have primarily cultured four pairs of tumor and nontumor cells from the oral cancer patients and treated the cells with As2 O3 alone or combined with dithiothreitol (DTT). The results showed that 0.5 uM As2 O3 plus 20 uM DTT caused a significant cell death of oral cancer cells but not the nontumor cells. Also As2 O3 plus DTT upregulated Bax and Bak, downregulated Bcl-2 and p53, caused a loss of mitochondria membrane potential in oral cancer cells. On the other way, As2 O3 also triggered endoplasmic reticulum stress and increased the levels of glucose-regulated protein 78, calpain 1 and 2. Our results suggest that DTT could synergistically enhance the effects of As2 O3 on killing oral cancer cells while nontoxic to the nontumor cells. The combination is promising for clinical practice in oral cancer therapy and worth further investigations.
It has been found previously that vitamin B12b amplifies significantly the cytotoxic effects of ascorbic acid by catalyzing the formation of reactive oxygen species, and the antioxidant dithiothreitol (DTT), in contrast to catalase, does not prevent the cytotoxicity. Therefore, in this study we examined whether B12b is able to enhance the cytotoxicity of DTT. It was revealed that B12b strongly increases the cytotoxic effect of DTT. Vitamin B12b added to DTT catalyzed the generation and drastic accumulation of hydrogen peroxide in culture medium to a concentration of 260 microM within 7 min. The extracellular oxidative burst induced by the combination of B12b and DTT (DTT + B12b) was accompanied by intracellular oxidative stress, the destabilization of lysosomes, and damage to DNA. The accumulation of DNA lesions led to the initiation of apoptotic cell death, including the activation of caspase-3 and the release of cytochrome c. The antioxidants pyruvate and catalase completely prevented the DTT + B12b-induced oxidative stress and cell death. The iron chelators desferrioxamine and phenanthroline prevented the geno- and cytotoxic action of the combination although they did not reduce the exogenous oxidative burst, indicating a key role for intracellular iron in the cytotoxicity of the combination. Thus, vitamin B12b dramatically enhances the cytotoxicity of DTT, catalyzing the generation of hydrogen peroxide and inducing extra- and intracellular oxidative stress, early destabilization of lysosomes, and iron-dependent DNA damage.
Inorganic trivalent arsenicals are vicinal thiol-reacting agents, and dithiothreitol (DTT) is a well-known dithiol agent. Interestingly, both decreasing and increasing effects of DTT on arsenic trioxide-induced apoptosis have been reported. We now provide data to show that, at high concentrations, DTT, dimercaptosuccinic acid (DMSA), and dimercaptopropanesulfonic acid (DMPS) decreased arsenic trioxide-induced apoptosis in NB4 cells, a human promyelocytic leukemia cell line. In contrast, at low concentrations DTT, DMSA, and DMPS increased the arsenic trioxide-induced apoptosis. DTT at a high concentration (3 mM) decreased, whereas at a low concentration (0.1 mM), it increased the cell growth inhibition of arsenic trioxide, methylarsonous acid (MMA(III)), and dimethylarsinous acid (DMA(III)) in NB4 cells. DMSA and DMPS are currently used as antidotes for acute arsenic poisoning. These two dithiol compounds also show an inverse-hormetic effect on arsenic toxicity in terms of DNA damage, micronucleus induction, apoptosis, and colony formation in experiments using human epithelial cell lines derived from arsenic target tissues such as the kidney and bladder. With the oral administration of dithiols, the concentrations of these dithiol compounds in the human body are likely to be low. Therefore, the present results suggest the necessity of reevaluating the therapeutic effect of these dithiol compounds for arsenic poisoning.
For more Interactions (Complete) data for 1,4-Dithiothreitol (7 total), please visit the HSDB record page.

Stability Shelf Life

Chemical stability: May decompose on exposure to moist air or water. Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Chatterjee et al. Reconstitution of ThiC in thiamine pyrimidine biosynthesis expands the radical SAM superfamily Nature Chemical Biology, doi: 10.1038/nchembio.121, published online 26 October 2008 http://www.nature.com/naturechemicalbiology

O'Neil MJ, ed. (2001). Merck Index : an encyclopedia of chemicals, drugs, & biologicals (13th ed.). United States: Merck & Co, Inc. ISBN 0-911910-13-1.

Cleland WW (April 1964). "Dithiothreitol, a New Protective Reagent for SH Groups". Biochemistry. 3 (4): 480–2. doi:10.1021/bi00892a002. PMID 14192894.

"NLM PubChem CID Index", Vitamin D Handbook, John Wiley & Sons, Inc., pp. 239–244, 2007, doi:10.1002/9780470238165.indsp1, ISBN 978-0-470-23816-5

Lukesh JC, Palte MJ, Raines RT (March 2012). "A potent, versatile disulfide-reducing agent from aspartic acid". Journal of the American Chemical Society. 134 (9): 4057–9. doi:10.1021/ja211931f. PMC 3353773. PMID 22353145.

Cline DJ, Redding SE, Brohawn SG, Psathas JN, Schneider JP, Thorpe C (December 2004). "New water-soluble phosphines as reductants of peptide and protein disulfide bonds: reactivity and membrane permeability". Biochemistry. 43 (48): 15195–203. doi:10.1021/bi048329a. PMID 15568811.

Stevens R, Stevens L, Price NC (1983). "The Stabilities of Various Thiol Compounds used in Protein Purifications". Biochemical Education. 11 (2): 70. doi:10.1016/0307-4412(83)90048-1.

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